Spectral data analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (NMR, MS)
Spectral data analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (NMR, MS)
Title: Spectral Data Analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine: A Comprehensive Guide to NMR and MS Characterization
Introduction & Molecular Architecture
The compound 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 1248031-16-4) represents a highly versatile bi-heterocyclic scaffold frequently utilized in the development of kinase inhibitors and advanced agrochemicals. The molecular architecture consists of an electron-deficient (π-deficient) pyrimidine ring coupled to a π-excessive pyrazole ring via a C–N bond. The strategic placement of a bromine atom at the C4 position of the pyrazole ring not only modulates the lipophilicity of the molecule but also serves as a critical synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Accurate spectral characterization of this molecule requires a deep understanding of how its electronic asymmetry and the heavy-atom effect of the halogen dictate its behavior in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) environments[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The NMR analysis of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is governed by inductive deshielding, magnetic anisotropy, and the distinct electronic environments of its two rings.
Causality Behind 1H NMR Chemical Shifts
The pyrimidine ring contains two highly electronegative nitrogen atoms that severely deplete the electron density of the adjacent carbons.
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Pyrimidine H2: Located directly between N1 and N3, this proton experiences maximum inductive deshielding and appears as a sharp, highly downfield singlet (typically ~9.10 ppm).
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Pyrimidine H5 and H6: These protons couple to each other, forming a pair of doublets with a characteristic ortho-coupling constant ( 3J≈5.5 Hz). H6 is adjacent to a nitrogen atom and is more deshielded (~8.85 ppm) compared to H5 (~7.80 ppm)[2].
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Pyrazole H3 and H5: The substitution of bromine at C4 eliminates the H4 proton. The electron-withdrawing nature of the bromine atom deshields the remaining pyrazole protons, which appear as two distinct singlets (~8.15 ppm and ~8.70 ppm).
Causality Behind 13C and 2D NMR Assignments
The 13C NMR spectrum yields seven distinct carbon signals. The most critical diagnostic feature is the C4 carbon of the pyrazole ring . Due to the "heavy atom effect" of bromine, this quaternary carbon experiences a diamagnetic shielding effect, shifting it significantly upfield to approximately 95–100 ppm, which is highly uncharacteristic for an aromatic carbon unless halogenated.
To unambiguously link the two rings, Heteronuclear Multiple Bond Correlation (HMBC) is required. Because the C–N bond connecting the rings lacks protons, the structure is confirmed by observing a 3-bond heteronuclear coupling ( 3JCH ) from the Pyrazole H5 proton to the Pyrimidine C4 carbon (~160.0 ppm).
Figure 1: Logical workflow for the unambiguous NMR assignment of the bi-heterocyclic system.
Mass Spectrometry (MS) Analysis
Electrospray Ionization (ESI) in positive mode is the optimal technique for this scaffold, as the basic pyrimidine nitrogens readily accept a proton to form a stable [M+H]+ ion.
Isotopic Signatures and Fragmentation Causality
Bromine possesses two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance. Consequently, the intact molecular ion must present as a distinct doublet at m/z 225.0 and 227.0. This isotopic signature acts as a definitive internal validation for the presence of the halogenated pyrazole[3].
During Collision-Induced Dissociation (CID), the molecule primarily fragments via the cleavage of the inter-ring C–N bond, driven by the stability of the resulting pyrimidine cation (m/z 79) and the bromopyrazole radical/cation. A secondary pathway involves the ring-opening of the pyrimidine and the neutral loss of hydrogen cyanide (HCN, -27 Da).
Figure 2: ESI-MS collision-induced dissociation (CID) fragmentation pathway and isotopic tracking.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following methodologies are designed as closed-loop, self-validating systems.
Self-Validating NMR Acquisition Protocol
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Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 disrupts intermolecular interactions and provides a robust lock signal, preventing baseline drift during prolonged 13C acquisitions.
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Instrument Calibration: Insert the sample into a ≥ 400 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for 1 H and 13 C nuclei. Apply gradient shimming (Z1–Z5) until the solvent peak line width at half-height is <1.0 Hz.
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Baseline 1 H Acquisition: Acquire a standard 1D 1 H spectrum (16 scans, relaxation delay d1=1.0 s). Validation Check: Confirm the presence of exactly 5 distinct aromatic protons.
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13 C and 2D Acquisition: Acquire 1D 13 C (1024 scans, d1=2.0 s), followed by gradient-selected COSY, HSQC, and HMBC. Causality: The extended d1 of 2.0 s ensures adequate longitudinal ( T1 ) relaxation of the quaternary C-Br carbon, which otherwise might not appear in the spectrum.
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Post-Acquisition Validation: Re-acquire the 1D 1 H spectrum. Validation Check: Overlay this with the spectrum from Step 3. The emergence of any new peaks indicates sample degradation during the 2D runs, invalidating the dataset.
Self-Validating LC-MS/MS Protocol
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Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a continuous proton source, essential for driving the equilibrium toward the [M+H]+ state in positive ESI mode.
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Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample onto a C18 column (50 x 2.1 mm, 1.8 µm). Execute a rapid gradient from 5% B to 95% B over 3 minutes.
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ESI Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and gas flow to 600 L/hr.
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Primary MS Validation (Isotopic Check): Scan m/z 100 to 500. Validation Check: The system self-validates the presence of the intact brominated molecule only if a strict 1:1 intensity ratio is observed at m/z 225.0 and 227.0.
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CID Fragmentation: Isolate the m/z 225.0 precursor ion and apply a collision energy (CE) ramp (15–35 eV) using Argon as the collision gas to map the fragmentation pathways.
Quantitative Data Summaries
Table 1: Predicted 1 H and 13 C NMR Assignments for 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine | Position | Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrimidine-2 | 1 H / 13 C | ~9.10 / 158.0 | Singlet / Cq | - | Highly deshielded by two adjacent N atoms | | Pyrimidine-5 | 1 H / 13 C | ~7.80 / 110.5 | Doublet / CH | ~5.5 | Coupled to H6; most shielded pyrimidine proton | | Pyrimidine-6 | 1 H / 13 C | ~8.85 / 155.0 | Doublet / CH | ~5.5 | Coupled to H5; deshielded by adjacent N | | Pyrimidine-4 | 13 C | ~160.0 | Cq | - | Attached directly to pyrazole N1 | | Pyrazole-3 | 1 H / 13 C | ~8.15 / 142.0 | Singlet / CH | - | Adjacent to Br-substituted C4 | | Pyrazole-4 | 13 C | ~96.0 | Cq | - | Upfield shift due to Heavy Atom Effect from Br | | Pyrazole-5 | 1 H / 13 C | ~8.70 / 130.0 | Singlet / CH | - | Deshielded by adjacent N1 and C4 |
Table 2: Key Mass Spectrometry (ESI+) Fragments | m/z Value | Isotopic Pattern | Fragment Identity | Causality / Mechanism | | :--- | :--- | :--- | :--- | | 225.0 / 227.0 | 1:1 Doublet | [M+H]+ | Protonation of basic pyrimidine nitrogen | | 198.0 / 200.0 | 1:1 Doublet | [M+H−HCN]+ | Pyrimidine ring opening and neutral loss of HCN | | 147.0 / 149.0 | 1:1 Doublet | [Bromopyrazole]+ | Inter-ring C-N bond cleavage | | 79.0 | Singlet | [Pyrimidine]+ | Inter-ring C-N bond cleavage |
References
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Utilizing DART Mass Spectrometry to Pinpoint Halogenated Metabolites from a Marine Invertebrate-Derived Fungus. National Institutes of Health (NIH).[Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.[Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH).[Link]
